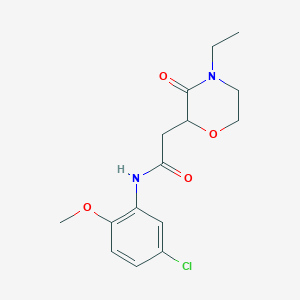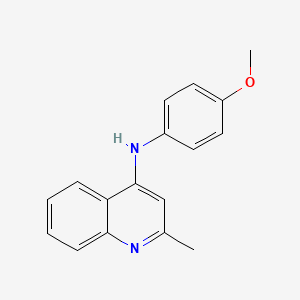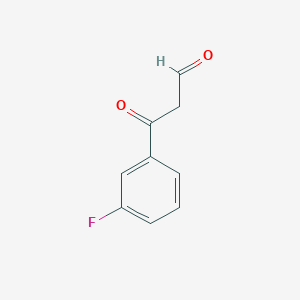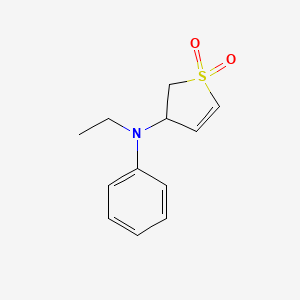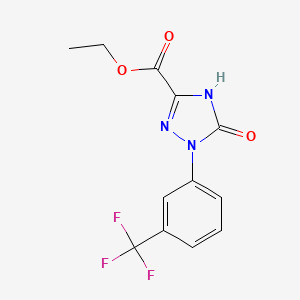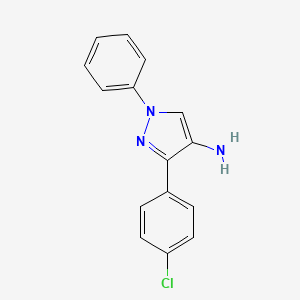![molecular formula C9H11F3N2 B12122313 1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B12122313.png)
1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine , is a chemical compound with the following properties:
CAS Number: 1189496-82-9
Molecular Weight: 305.17 g/mol
Physical Form: Solid powder
Vorbereitungsmethoden
Synthetic Routes: The synthetic routes for this compound involve the introduction of the trifluoromethyl group onto the phenyl ring. While specific methods may vary, one common approach is the reaction of an appropriate amine with a trifluoromethylating agent.
Reaction Conditions:Reagents: Trifluoromethylating agents (e.g., trifluoromethyl iodide, trifluoromethyl bromide)
Solvent: Appropriate organic solvent (e.g., dichloromethane, acetonitrile)
Temperature: Reaction typically carried out at room temperature or under reflux
Catalyst: Base (e.g., potassium carbonate, sodium hydride)
Industrial Production: Industrial-scale production methods may involve continuous flow processes or batch reactions. detailed information on large-scale production is proprietary and not widely available.
Analyse Chemischer Reaktionen
1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Reduction Reactions: Reduction of the trifluoromethyl group may yield different derivatives.
Oxidation Reactions: Oxidation of the amino groups can lead to various products.
Common reagents and conditions depend on the specific reaction type and desired products.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: It may serve as a building block for drug development due to its unique structure.
Chemical Synthesis: Researchers use it as a versatile intermediate in organic synthesis.
Biological Studies: It could be employed in studies related to receptors or enzyme inhibition.
Wirkmechanismus
The exact mechanism of action remains an active area of research. its molecular targets and pathways likely involve interactions with biological macromolecules (e.g., proteins, enzymes).
Vergleich Mit ähnlichen Verbindungen
and (1S)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine . These compounds share structural similarities but may have distinct properties and applications.
Remember that further research and experimentation are essential to fully understand the compound’s potential and applications
Eigenschaften
Molekularformel |
C9H11F3N2 |
|---|---|
Molekulargewicht |
204.19 g/mol |
IUPAC-Name |
1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,5,13-14H2 |
InChI-Schlüssel |
PUJYRAIIWDESCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CN)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


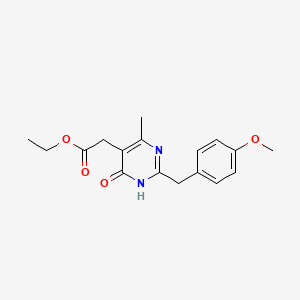
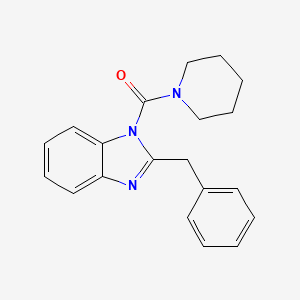

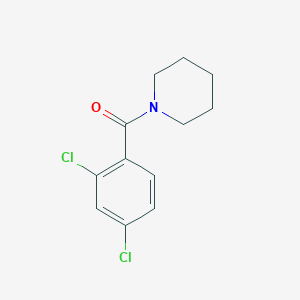

![3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B12122262.png)
![ethyl 4-{2-amino-3-[(4-ethoxyphenyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate](/img/structure/B12122269.png)
